

Application of CRISPR-Cas9 to Elucidate the Function of the MATR3 Gene

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Compound of Interest

Compound Name: *matrin 3*

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Abstract

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein with essential roles in DNA and RNA metabolism, including transcription, splicing, and the DNA damage response.[1][2][3][4] Mutations in the MATR3 gene are associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[5][6][7] The complexity of MATR3's functions necessitates precise tools for its study. The CRISPR-Cas9 system offers an unparalleled method for targeted genome editing, enabling the creation of knockout models, knock-in of specific disease-associated mutations, and the study of gain- or loss-of-function with high precision.[8][9] These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate the multifaceted functions of MATR3.

Introduction to MATR3 Function

MATR3 is an 847-amino acid protein characterized by several key functional domains: two C2H2-type zinc finger domains, which are involved in DNA binding, and two RNA recognition motifs (RRMs) that facilitate RNA binding.[2][3] It is primarily localized to the nucleus where it acts as a scaffold protein within the nuclear matrix, contributing to chromatin organization.[4][10]

MATR3's function is extensive and includes:

- **RNA Processing:** MATR3 is involved in multiple aspects of RNA metabolism. It binds to intronic, pyrimidine-rich sequences to regulate alternative splicing and ensure mRNA stability.[\[6\]](#)[\[11\]](#) Studies have shown that the loss of MATR3 leads to the inclusion of cryptic exons in numerous transcripts.[\[12\]](#)[\[13\]](#)
- **Transcription:** The protein can bind to promoter and enhancer regions, interacting with transcription factors to regulate gene expression.[\[2\]](#)[\[4\]](#)
- **DNA Damage Response (DDR):** MATR3 interacts with key DDR proteins such as ATM kinase and components of the DNA-PK holoenzyme.[\[1\]](#)[\[4\]](#)[\[6\]](#) Its depletion can negatively impact DNA repair processes.[\[4\]](#)
- **Cellular Signaling:** The abundance and function of MATR3 are regulated by neuronal activity. For instance, glutamatergic stimulation can trigger a calcium-dependent degradation of MATR3 via the calpain pathway.[\[5\]](#)

Given its central role in nuclear processes and its link to devastating neurodegenerative diseases, understanding the precise mechanisms of MATR3 function is critical for developing therapeutic strategies.

Rationale for Using CRISPR-Cas9

CRISPR-Cas9 technology provides a robust platform to dissect MATR3 function by:

- **Generating Complete Loss-of-Function Models:** Creating stable knockout (KO) cell lines or animal models to study the systemic effects of MATR3 absence.[\[9\]](#)
- **Modeling Disease Mutations:** Introducing specific point mutations found in ALS patients (e.g., S85C, F115C) to study their pathogenic mechanisms, such as altered protein solubility, RNA binding, or protein-protein interactions.[\[12\]](#)[\[14\]](#)
- **Domain-Specific Functional Analysis:** Deleting specific functional domains (e.g., RRM2) to determine their contribution to MATR3's overall function, such as RNA binding and toxicity.[\[15\]](#)

Experimental Protocols

Protocol 1: Generation of MATR3 Knockout (KO) Cell Lines

This protocol outlines the generation of clonal MATR3 KO cell lines using CRISPR-Cas9-mediated non-homologous end joining (NHEJ).[\[16\]](#)

3.1.1 Step 1: sgRNA Design and Plasmid Construction

- Design two or more single guide RNAs (sgRNAs) targeting an early exon of the MATR3 gene to maximize the probability of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the transcript.
- Use online design tools (e.g., ZiFit, Addgene's guide) to identify 20-bp target sequences that are followed by the Protospacer Adjacent Motif (PAM) sequence (NGG for *S. pyogenes* Cas9) and have low off-target scores.[\[9\]](#)[\[17\]](#)
- Synthesize and clone the designed sgRNA sequences into a suitable expression vector that also encodes the Cas9 nuclease and a selection marker (e.g., GFP or puromycin resistance).[\[18\]](#)

3.1.2 Step 2: Transfection of Target Cells

- Culture target cells (e.g., HeLa, HAP1, or NSC-34 motor neuron-like cells) to 70-80% confluency in a 6-well plate.
- Transfect the cells with the Cas9/sgRNA expression plasmid using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation (e.g., Neon Transfection System).[\[19\]](#)[\[20\]](#) For ribonucleoprotein (RNP) delivery, complex purified Cas9 protein with synthetic sgRNA before nucleofection.[\[13\]](#)[\[19\]](#)
- Include a negative control (e.g., a scramble sgRNA) and a positive control (e.g., sgRNA targeting a gene like HPRT1).

3.1.3 Step 3: Selection and Single-Cell Cloning

- After 48-72 hours, enrich for transfected cells. If using a fluorescent marker, use fluorescence-activated cell sorting (FACS). If using an antibiotic resistance marker, apply the

antibiotic to select for a stable pool.[\[20\]](#)

- Generate clonal populations by seeding the selected cells into 96-well plates at a density of ~0.5 cells per well (limiting dilution).[\[21\]](#)
- Monitor the plates and allow single colonies to grow for 1-2 weeks.

3.1.4 Step 4: Validation of MATR3 Knockout

- Genomic DNA Analysis: Expand single-cell clones. Extract genomic DNA and PCR amplify the region of MATR3 targeted by the sgRNAs. Use Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of insertions or deletions (indels).[\[20\]](#)
- Protein Analysis: Perform Western blot analysis on whole-cell lysates from candidate clones using an anti-MATR3 antibody to confirm the complete absence of the MATR3 protein.[\[13\]](#)

Protocol 2: Analysis of Splicing Alterations via RNA-Sequencing

This protocol is for identifying changes in RNA splicing in MATR3 KO cells compared to wild-type (WT) controls.

3.2.1 Step 1: RNA Extraction and Quality Control

- Culture validated MATR3 KO and WT control cells in triplicate.
- Extract total RNA using a column-based kit or TRIzol reagent.
- Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Ensure the RNA Integrity Number (RIN) is > 8.

3.2.2 Step 2: Library Preparation and Sequencing

- Prepare stranded, paired-end sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
- Perform sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 30 million reads per sample.

3.2.3 Step 3: Bioinformatic Analysis

- Align sequencing reads to the reference genome using an aligner like STAR.
- Perform differential splicing analysis using a tool such as rMATS (replicate Multivariate Analysis of Transcript Splicing).[13] This tool can identify and quantify different types of alternative splicing events, including skipped exons (SE), alternative 3'/5' splice sites (A3SS/A5SS), mutually exclusive exons (MXE), and retained introns (RI).
- Focus on events with a significant False Discovery Rate (FDR < 0.05) to identify high-confidence splicing changes resulting from MATR3 loss.[22]

Quantitative Data Summary

CRISPR-Cas9-mediated knockout of MATR3 has revealed significant changes in gene expression and RNA processing. The tables below summarize representative quantitative data from such studies.

Table 1: Differential Gene Expression in MATR3 KO Cells

Gene Category	Direction of Change	Fold Change (Representative)	Implication	Reference
Interferon-Stimulated Genes (ISGs)	Upregulated	> 2.0	Activation of innate immune response (cGAS-STING pathway)	[13]
MATR3-Bound Transcripts	Downregulated	Variable	MATR3 is required for mRNA stability	[11][13]

| Pluripotency Factors (e.g., OCT4, NANOG) | Downregulated | > 1.5 | Role in maintaining stem cell pluripotency |[4] |

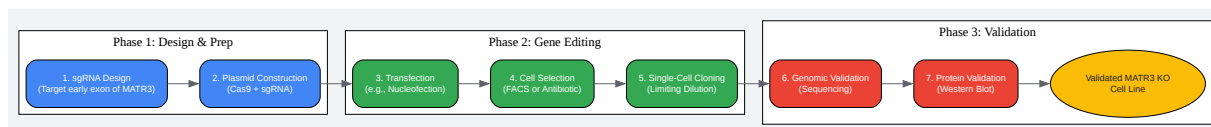
Table 2: Alterations in RNA Splicing Upon MATR3 Depletion

Splicing Event Type	Number of Events	Key Affected Genes	Consequence	Reference
Skipped Exons (SE)	Most frequent event	Various	Disruption of normal protein isoforms	[13]

| Cryptic Exon Inclusion | Significant increase | TDRD3, others | Aberrant protein products, potential for nonsense-mediated decay [[12][13] |

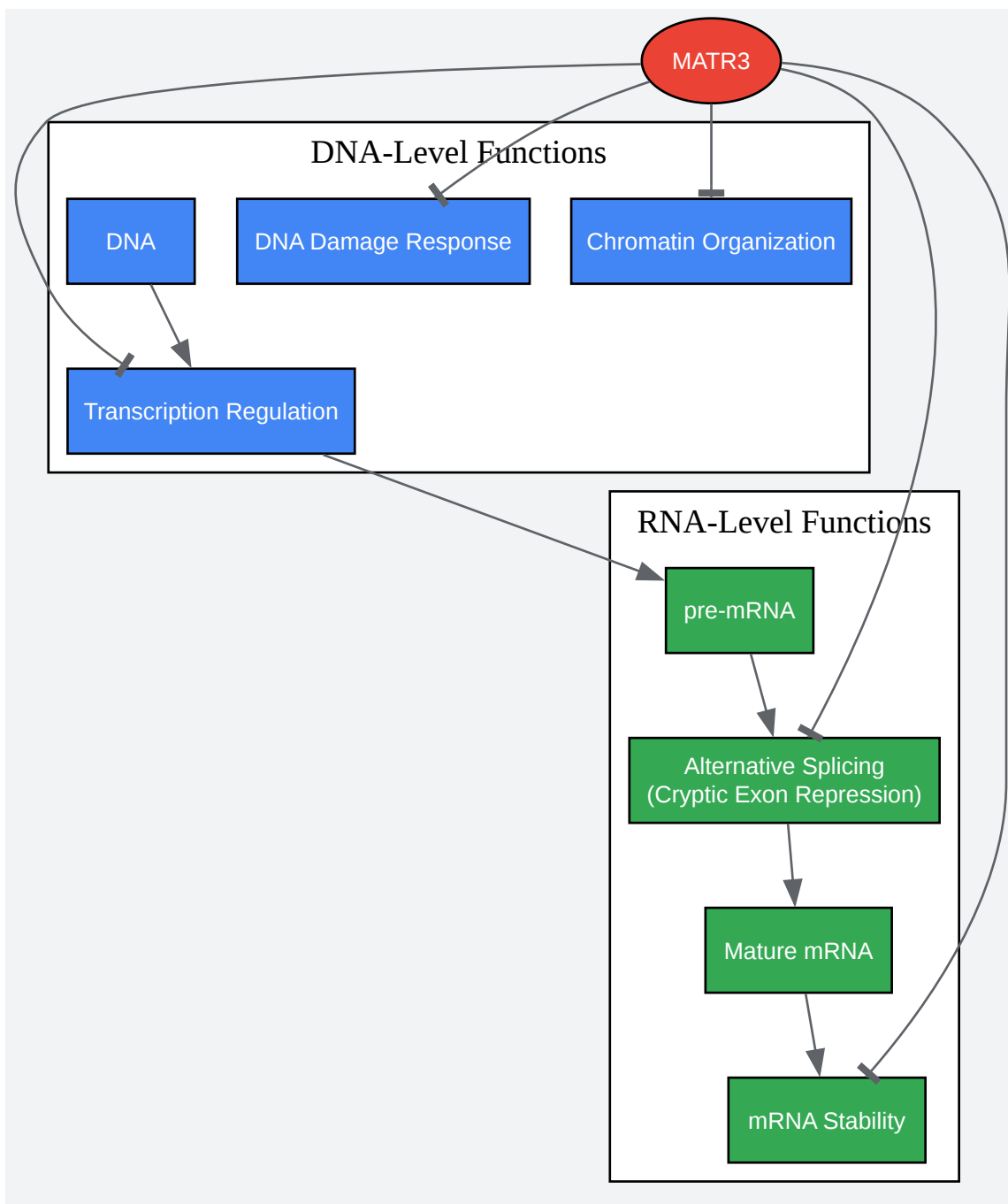
Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for generating MATR3 KO cells and key signaling pathways involving MATR3.



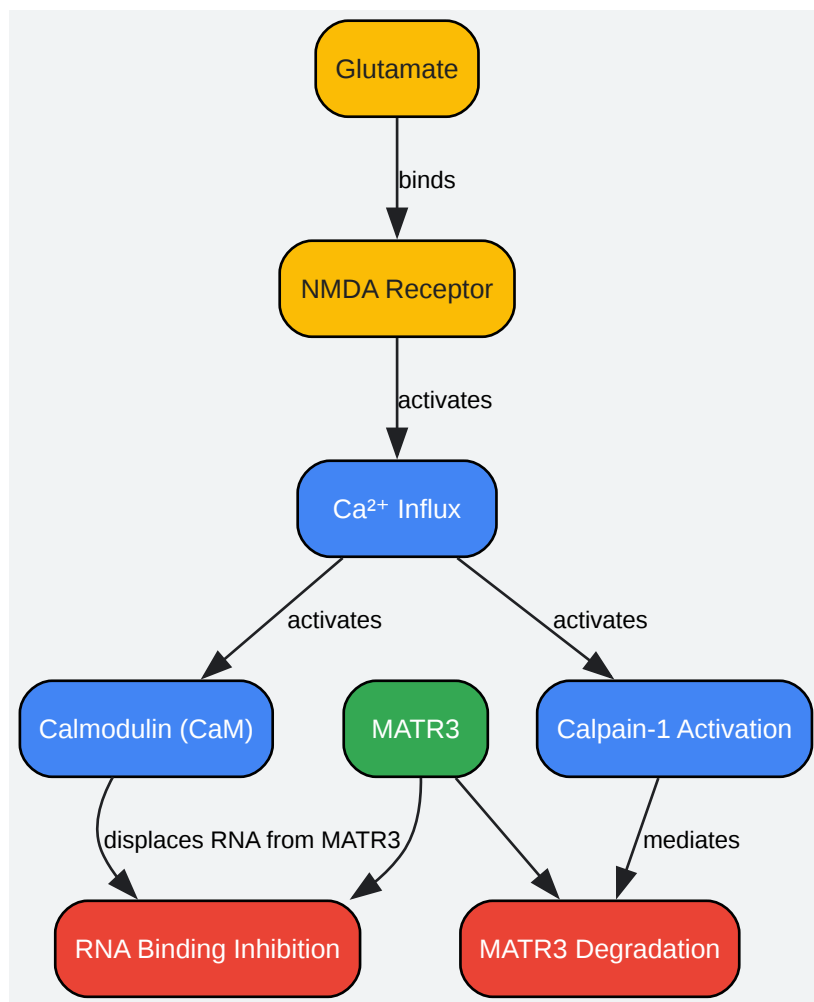
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Caption: CRISPR-Cas9 workflow for generating validated MATR3 knockout cell lines.



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Caption: Overview of MATR3's core functions in DNA and RNA processing.



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Caption: Calcium-dependent signaling pathway leading to MATR3 degradation.

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